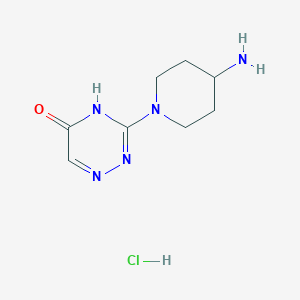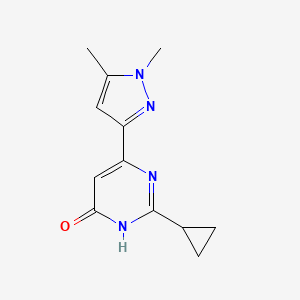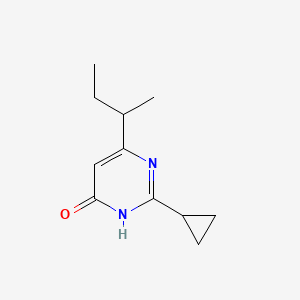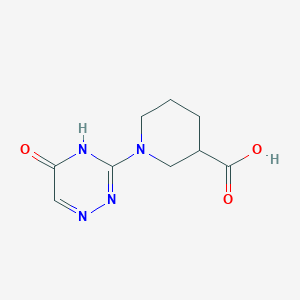
2-フルオロスルホニルエタンスルホン酸
概要
説明
2-Fluorosulfonylethanesulfonic acid is a chemical compound characterized by its strong acidity and electron-withdrawing properties due to the presence of the sulfonyl fluoride group. This compound is a colorless to pale yellow liquid at room temperature and is soluble in most organic solvents.
科学的研究の応用
2-Fluorosulfonylethanesulfonic acid has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a fluorinating agent.
Biology: The compound can be used in biochemical studies to modify biomolecules.
Industry: It is utilized in the production of fluorinated materials and in the chemical industry for various processes.
生化学分析
Biochemical Properties
2-Fluorosulfonylethanesulfonic acid plays a crucial role in biochemical reactions, particularly in the synthesis of sulfonyl fluorides. It interacts with various enzymes and proteins, facilitating the formation of sulfonyl fluoride bonds. The compound’s strong acidic nature allows it to act as a catalyst in these reactions, enhancing the efficiency of the process. Additionally, 2-Fluorosulfonylethanesulfonic acid can interact with nucleophiles, leading to the formation of β-alkoxyl sulfonyl fluorides .
Cellular Effects
2-Fluorosulfonylethanesulfonic acid has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s strong acidic nature allows it to interact with cellular components, potentially leading to changes in cell function. For instance, it can inhibit certain enzymes, thereby altering metabolic pathways and affecting cellular homeostasis .
Molecular Mechanism
At the molecular level, 2-Fluorosulfonylethanesulfonic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to changes in enzyme activity, affecting various biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluorosulfonylethanesulfonic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy. Its strong acidic nature ensures that it remains active for a significant period before degradation occurs .
Dosage Effects in Animal Models
The effects of 2-Fluorosulfonylethanesulfonic acid vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways, leading to beneficial effects. At high doses, it can cause toxic or adverse effects, such as enzyme inhibition and disruption of cellular homeostasis. These threshold effects are crucial for determining the safe and effective dosage of the compound in various applications .
Metabolic Pathways
2-Fluorosulfonylethanesulfonic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound’s interaction with enzymes such as sulfonyl transferases is particularly significant, as it facilitates the transfer of sulfonyl groups to target molecules .
Transport and Distribution
Within cells and tissues, 2-Fluorosulfonylethanesulfonic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s strong acidic nature allows it to penetrate cellular membranes, facilitating its distribution within different cellular compartments .
Subcellular Localization
2-Fluorosulfonylethanesulfonic acid is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound can be directed to specific organelles through targeting signals and post-translational modifications. This localization is crucial for its activity, as it ensures that the compound interacts with the appropriate biomolecules to exert its effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorosulfonylethanesulfonic acid typically involves the fluorination of ethanesulfonic acid derivatives. One common method is the reaction of ethanesulfonic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of 2-Fluorosulfonylethanesulfonic acid may involve large-scale fluorination processes using specialized reactors to handle the corrosive nature of fluorinating agents. The process must be carefully controlled to ensure the safety of workers and the environment.
化学反応の分析
Types of Reactions: 2-Fluorosulfonylethanesulfonic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize 2-Fluorosulfonylethanesulfonic acid.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of 2-Fluorosulfonylethanesulfonic acid can yield sulfonic acids or sulfates.
Reduction: Reduction reactions can produce ethanesulfonic acid derivatives.
Substitution: Substitution reactions can lead to the formation of various fluorinated organic compounds.
作用機序
The mechanism by which 2-Fluorosulfonylethanesulfonic acid exerts its effects involves its strong acidity and electron-withdrawing properties. The sulfonyl fluoride group enhances the acidity of the compound, making it a potent acid. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
2-Fluorosulfonylethanesulfonic acid is unique due to its strong acidity and fluorine content. Similar compounds include:
Ethanesulfonic acid: Lacks the fluorine atom, resulting in different reactivity and properties.
Fluorosulfonic acid: Contains a similar sulfonyl fluoride group but lacks the ethane backbone.
Perfluorooctanesulfonic acid (PFOS): A longer-chain fluorinated sulfonic acid with different applications and environmental concerns.
These compounds differ in their molecular structure, acidity, and reactivity, highlighting the uniqueness of 2-Fluorosulfonylethanesulfonic acid.
特性
IUPAC Name |
2-fluorosulfonylethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5FO5S2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWLLQYDNAOLLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5FO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1487168.png)
![5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487171.png)











